molecular formula C10H12O3 B3320499 2-Methoxy-3,4-dimethylbenzoic acid CAS No. 1245533-07-6

2-Methoxy-3,4-dimethylbenzoic acid

Cat. No.: B3320499
CAS No.: 1245533-07-6
M. Wt: 180.2 g/mol
InChI Key: HWHFXXPMPGGCFJ-UHFFFAOYSA-N
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Description

2-Methoxy-3,4-dimethylbenzoic acid is an organic compound with the chemical formula C10H12O3. . This compound belongs to the family of benzoic acids and is a derivative of vanillin. It has been widely studied due to its unique and valuable properties.

Preparation Methods

2-Methoxy-3,4-dimethylbenzoic acid can be synthesized from vanillin or guaiacol through a series of chemical reactions involving oxidation, methylation, and decarboxylation. The synthesis can be achieved by different methods, including biocatalysis, electrochemical, and catalyst-free methods. Industrial production methods often involve the use of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

2-Methoxy-3,4-dimethylbenzoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

2-Methoxy-3,4-dimethylbenzoic acid has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various organic compounds. In biology, it has been studied for its potential antioxidant and antimicrobial properties. In medicine, it is being explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities. In industry, it is used as a flavoring agent in food, pharmaceuticals, and cosmetics due to its sweet, vanilla-like aroma.

Mechanism of Action

The mechanism by which 2-Methoxy-3,4-dimethylbenzoic acid exerts its effects involves various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its antimicrobial activity is believed to be due to its ability to disrupt microbial cell membranes and inhibit the growth of bacteria and fungi. The anti-inflammatory and anticancer effects are thought to involve the modulation of signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

2-Methoxy-3,4-dimethylbenzoic acid can be compared with other similar compounds, such as 4-Methoxy-2-methylbenzoic acid and 3,4-Dimethoxybenzoic acid . These compounds share similar chemical structures but differ in the position and number of methoxy and methyl groups on the benzene ring. The unique arrangement of functional groups in this compound contributes to its distinct properties and applications .

Biological Activity

2-Methoxy-3,4-dimethylbenzoic acid (MDMBA) is a compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

MDMBA is characterized by the following chemical structure:

  • Molecular Formula : C10H12O3
  • CAS Number : 1245533-07-6

The presence of methoxy groups enhances its lipophilicity, influencing its absorption and distribution in biological systems.

Antioxidant Activity

MDMBA exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. Studies indicate that MDMBA can effectively inhibit lipid peroxidation, thereby protecting cellular membranes from oxidative damage.

Antimicrobial Properties

Research has demonstrated that MDMBA possesses antimicrobial activity against a range of pathogens. It disrupts microbial cell membranes, inhibiting the growth of both bacteria and fungi. In vitro studies show that MDMBA is particularly effective against:

  • Gram-positive bacteria : Staphylococcus aureus
  • Gram-negative bacteria : Escherichia coli
  • Fungi : Candida albicans

The minimum inhibitory concentrations (MICs) for these pathogens suggest that MDMBA could be a promising candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

MDMBA's anti-inflammatory properties are attributed to its ability to modulate signaling pathways involved in inflammation. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity suggests potential applications in treating inflammatory diseases.

Anticancer Potential

Preliminary studies indicate that MDMBA may have anticancer effects. It appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. Research shows that MDMBA can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells .

The mechanisms underlying the biological activities of MDMBA are multifaceted:

  • Antioxidant Mechanism : MDMBA reduces oxidative stress by scavenging reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes.
  • Antimicrobial Mechanism : The compound disrupts microbial cell membranes, leading to increased permeability and eventual cell death.
  • Anti-inflammatory Mechanism : MDMBA inhibits key inflammatory mediators, thus reducing inflammation at the cellular level.
  • Anticancer Mechanism : It modulates signaling pathways related to apoptosis and cell proliferation, leading to reduced tumor growth.

Comparative Analysis with Similar Compounds

To better understand MDMBA's unique properties, it can be compared with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
4-Methoxy-2-methylbenzoic acidLacks dimethyl substitutionDifferent reactivity profile
3,4-Dimethoxybenzoic acidContains additional methoxy groupVaries in biological activity
2-Hydroxy-4-methoxy-3,6-dimethylHydroxyl group presentDistinct chemical properties

This table highlights how MDMBA's specific arrangement of functional groups influences its biological activity compared to similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of MDMBA:

  • Antioxidant Study : A study published in Journal of Natural Products reported that MDMBA significantly reduced lipid peroxidation levels in rat liver homogenates.
  • Antimicrobial Study : Research conducted at a microbiology lab demonstrated that MDMBA had an MIC of 32 µg/mL against Staphylococcus aureus, indicating strong antimicrobial potential .
  • Anti-inflammatory Study : In vivo experiments showed that MDMBA reduced edema in a rat model of paw inflammation by 50% compared to control groups.
  • Anticancer Study : A recent publication in Cancer Letters indicated that treatment with MDMBA led to a 40% reduction in tumor size in xenograft models .

Properties

IUPAC Name

2-methoxy-3,4-dimethylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-6-4-5-8(10(11)12)9(13-3)7(6)2/h4-5H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHFXXPMPGGCFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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